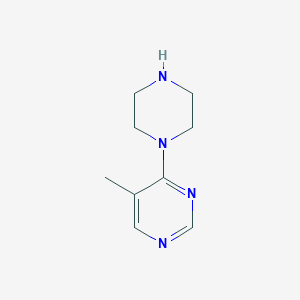
5-Methyl-4-(piperazin-1-yl)pyrimidine
Übersicht
Beschreibung
5-Methyl-4-(piperazin-1-yl)pyrimidine is a chemical compound with the CAS Number: 1443210-25-0. It has a molecular weight of 178.24 . The compound is solid in its physical form .
Molecular Structure Analysis
The Inchi Code for 5-Methyl-4-(piperazin-1-yl)pyrimidine is1S/C9H14N4/c1-8-6-11-7-12-9(8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
5-Methyl-4-(piperazin-1-yl)pyrimidine is a solid compound . Its molecular weight is 178.24 .Wissenschaftliche Forschungsanwendungen
1. Neuroprotective and Anti-neuroinflammatory Agents
- Application Summary: Pyrimidine and its derivatives, including “5-Methyl-4-(piperazin-1-yl)pyrimidine”, have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models . The research focused on the development of novel triazole-pyrimidine hybrids.
- Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
2. Antibacterial Activity
- Application Summary: Piperazine, a common structural motif found in agrochemicals and pharmaceuticals, is known to positively modulate the pharmacokinetic properties of a drug substance . The research focused on the synthesis and characterization of a novel Mannich derivative with promising antibacterial activity .
- Methods of Application: The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained via a four-step protocol .
- Results: The title compound is obtained in good yield via a three-step protocol. The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
3. Derivatization Reagent for Carboxyl Groups on Peptides
- Application Summary: “5-Methyl-4-(piperazin-1-yl)pyrimidine” is used as a derivatization reagent for the carboxyl groups on peptides . This process is crucial during the spectrophotometric analysis of phosphopeptides .
- Methods of Application: The compound is used to derivatize the carboxyl groups present in peptides. This derivatization process enhances the detection and analysis of peptides, particularly phosphopeptides, during spectrophotometric analysis .
- Results: The use of “5-Methyl-4-(piperazin-1-yl)pyrimidine” as a derivatization reagent improves the accuracy and reliability of spectrophotometric analysis of phosphopeptides .
4. Synthesis of Pyridopyrimidines
- Application Summary: Pyridopyrimidines, which include “5-Methyl-4-(piperazin-1-yl)pyrimidine”, have shown therapeutic interest and have been approved for use as therapeutics . They are used on several therapeutic targets .
- Methods of Application: Various synthetic protocols are used to prepare these pyridopyrimidine derivatives . The review is organized into four sections, successively pyrido [2,3-d]pyrimidines, pyrido [3,4-d]pyrimidines, pyrido [4,3-d]pyrimidines and pyrido [3,2-d]pyrimidines .
- Results: The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .
5. Derivatization Reagent for Carboxyl Groups
- Application Summary: “5-Methyl-4-(piperazin-1-yl)pyrimidine” is used as a derivatization reagent for the carboxyl groups on peptides . This process is crucial during the spectrophotometric analysis of phosphopeptides .
- Methods of Application: The compound is used to derivatize the carboxyl groups present in peptides. This derivatization process enhances the detection and analysis of peptides, particularly phosphopeptides, during spectrophotometric analysis .
- Results: The use of “5-Methyl-4-(piperazin-1-yl)pyrimidine” as a derivatization reagent improves the accuracy and reliability of spectrophotometric analysis of phosphopeptides .
6. Therapeutic Potential of Pyrido Pyrimidine Derivatives
- Application Summary: Pyridopyrimidines, which include “5-Methyl-4-(piperazin-1-yl)pyrimidine”, have shown therapeutic interest and have been approved for use as therapeutics . They are used on several therapeutic targets .
- Methods of Application: Various synthetic protocols are used to prepare these pyridopyrimidine derivatives . The review is organized into four sections, successively pyrido [2,3-d]pyrimidines, pyrido [3,4-d]pyrimidines, pyrido [4,3-d]pyrimidines and pyrido [3,2-d]pyrimidines .
- Results: The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .
Eigenschaften
IUPAC Name |
5-methyl-4-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-8-6-11-7-12-9(8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICWIEVXMXJRSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(piperazin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



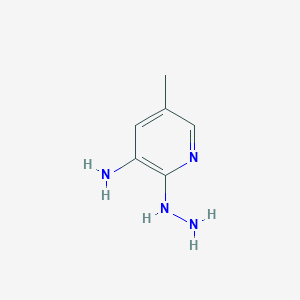
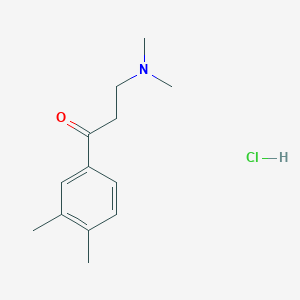
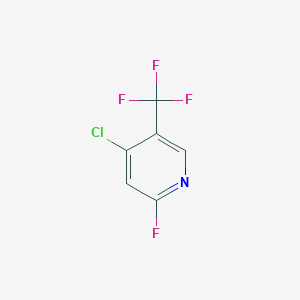
![2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B1432169.png)
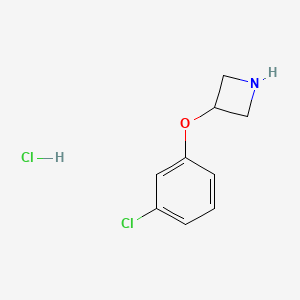
![2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1432171.png)
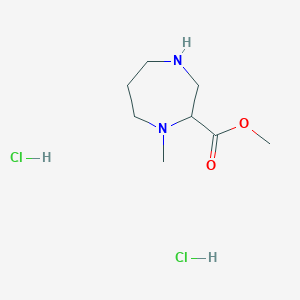
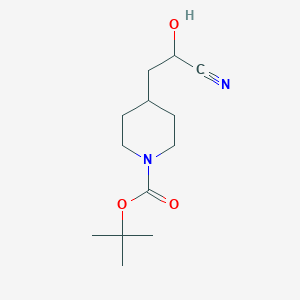
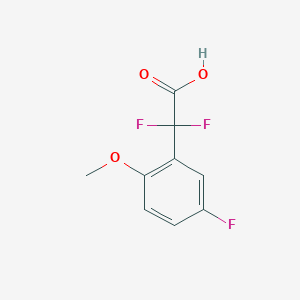
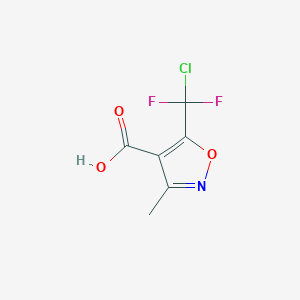
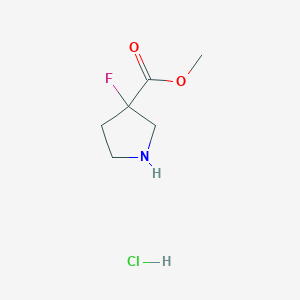
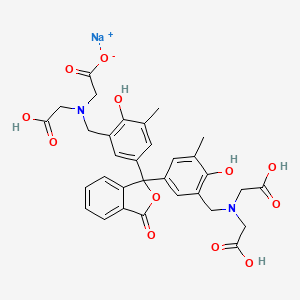
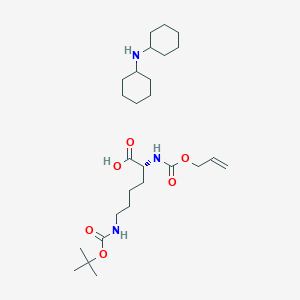
![Acetic acid, 2-[2-[[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]amino]ethoxy]-](/img/structure/B1432187.png)